molecular formula C14H18N2O2 B8013432 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B8013432
M. Wt: 246.30 g/mol
InChI Key: SINBWZWJXLUSHT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable amine and an aldehyde, followed by cyclization to form the spirocyclic core .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon .

Scientific Research Applications

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a dual μ-opioid receptor agonist and σ1 receptor antagonist. This dual activity is believed to contribute to its analgesic effects by modulating pain pathways in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its dual receptor activity sets it apart from other compounds in its class, making it a promising candidate for further research and development .

Properties

IUPAC Name

4-phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13-9-18-14(7-4-8-15-10-14)11-16(13)12-5-2-1-3-6-12/h1-3,5-6,15H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINBWZWJXLUSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(C(=O)CO2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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